Azido-PEG11-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
Related Compounds
α-Azido Acetamides
Compound Description: α-Azido acetamides are a class of organic compounds characterized by the presence of both an azide group and an acetamide group attached to the same carbon atom. These compounds have been explored for their use in organic synthesis, particularly in FeCl2-catalyzed annulation reactions with cyclic ketones [].
1-Azido-1,1,2,2-tetrafluoroethane
Compound Description: 1-Azido-1,1,2,2-tetrafluoroethane is a fluorinated azidoethane synthesized by reacting tetrafluoroethylene with an azide anion. This compound is known for its thermal stability and insensitivity to impact. It has been utilized in copper(I)-catalyzed [3 + 2] cycloaddition reactions with alkynes to produce 4-substituted N-tetrafluoroethyl-1,2,3-triazoles [].
Fluorosulfuryl Azide (FSO2N3)
Compound Description: Fluorosulfuryl azide (FSO2N3) is a diazotransfer reagent used for installing azide groups into molecules. This reagent demonstrates high efficiency in converting amino groups to azido groups in various sugar molecules, including hexosamines and aminoglycosides [].
3-Azido-N-tosylpropan-1-amine
Compound Description: 3-Azido-N-tosylpropan-1-amine is a bifunctional molecule containing both azide and tosyl-protected amine groups. It has been successfully utilized in a metal-free N-arylation reaction with aromatic aldehydes through the Schmidt process [].
2-Azido-1,3-dimethylimidazolinium Salts
Compound Description: 2-Azido-1,3-dimethylimidazolinium salts function as 15N-labeled diazo-transfer reagents, facilitating the synthesis of 15N-labeled azides. These reagents are valuable tools for various spectroscopic techniques and imaging applications [].
4-Azido-6-(4-cyanophenyl)cinnoline
Compound Description: 4-Azido-6-(4-cyanophenyl)cinnoline serves as a fluorogenic probe, exhibiting weak fluorescence. Upon reduction to the corresponding 6-(4-cyanophenyl)cinnoline-4-amine, a significant increase in fluorescence is observed, particularly in polar solvents like water [].
Desferrioxamine B (DFOB)
Compound Description: Desferrioxamine B (DFOB) is a naturally occurring siderophore with a terminal amine group. This compound can be converted in situ to its azido analog, azido-DFOB, through reaction with a diazo-transfer reagent [].
α-Hydroxy-β-azido Tetrazoles
Compound Description: α-Hydroxy-β-azido tetrazoles are a class of compounds featuring both a hydroxyl group and an azido group on adjacent carbon atoms of a tetrazole ring. These compounds can be synthesized from α,β-epoxy nitriles through a dibutyltin oxide-catalyzed cycloaddition with TMSN3 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DNA-PK inhibitor AZD7648 is an orally bioavailable ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), with potential chemo/radiosensitizing and antineoplastic activites. Upon oral administration, DNA-PK inhibitor AZD7648 selectively targets, binds to and inhibits the activity of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity leading to enhanced tumor cell death. AZD7648 may also increase the effect of poly(ADP-ribose) polymerase (PARP) inhibitors and may work as a monotherapy in tumors with high endogenous levels of DNA damage resulting from defects in other DNA repair pathways. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy. DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Azd8418 is under investigation in clinical trial NCT01027234 (This Study Will Assess the Safety and Tolerability of AZD8418 After Single Increasing Oral Doses).
AZD8542 is an antagonist of Smoothened (SMO), with potential as an oncology therapeutic. It is a novel Hedgehog (Hh) pathway antagonist on tumor progression with an emphasis on the role of the stroma compartment.
AZD8529 is under investigation in clinical trial NCT00921804 (Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients).
AZD-8529 is a a positive allosteric modulator at the mGluR2 receptor. AZD8529 decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. AZD8529 potentiated agonist-induced activation of mGluR2 in the membrane-binding assay and in primate cortex, hippocampus, and striatum. In monkeys, AZD8529 decreased nicotine self-administration at doses (.3-3 mg/kg) that did not affect food self-administration. AZD8529 also reduced nicotine priming- and cue-induced reinstatement of nicotine seeking after extinction of the drug-reinforced responding. In rats, AZD8529 decreased nicotine-induced accumbens dopamine release. The positive allosteric modulators of metabotropic glutamate receptor 2 should be considered for relapse prevention.
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
AZD8926 is a potent and selective GSK3β inhibitor (glycogen synthase kinase-3β). AZD8926 has potential for treating several CNS disorders, such as Alzheimer’s disease (AD), schizophrenia, and chronic as well as acute neurodegenerative diseases.
AZD-8848 is under investigation in clinical trial NCT01818869 (To Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Multiple Doses AZD8848 in Healthy Subjects).